molecular formula C13H10O3 B3066469 Beta-oxo-2-naphthalenepropanoic acid CAS No. 824424-57-9

Beta-oxo-2-naphthalenepropanoic acid

Cat. No. B3066469
CAS RN: 824424-57-9
M. Wt: 214.22 g/mol
InChI Key: QZRKIGAZHXSODT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of oxazolines has been described from carboxylic acids and amino alcohols . Also, synthetic analogues of 2-oxo acids have been used to discriminate metabolic contributions of different dehydrogenases in mammalian cells .


Molecular Structure Analysis

The molecular structure of Beta-oxo-2-naphthalenepropanoic acid can be obtained from its structure data file . The molecular formula is C13H10O3 .

Scientific Research Applications

Catalytic Performance in Chemical Reactions

Beta-oxo-2-naphthalenepropanoic acid plays a significant role in catalytic processes, particularly in the modification of zeolite catalysts. For instance, the study by Tian et al. (2013) demonstrates the effect of the Si/Al ratio on mesopore formation in zeolite beta, which is crucial for catalytic activities such as α-pinene isomerization and benzoylation of naphthalene. The presence of beta-oxo-2-naphthalenepropanoic acid in these reactions suggests its importance in enhancing the catalytic efficiency of zeolite-based catalysts (Tian et al., 2013).

Synthesis and Characterization of Nanomaterials

In the field of nanomaterials, beta-oxo-2-naphthalenepropanoic acid is involved in the synthesis and characterization of various nanostructures. Zhang et al. (2005) explored the formation of polyaniline nanotubes doped with different naphthalene sulfonic acids, indicating the potential of beta-oxo-2-naphthalenepropanoic acid in creating advanced materials with specific electrical and morphological properties (Zhang et al., 2005).

Photocatalytic Degradation of Pollutants

Anitha and Warrier (2018) reported the use of beta-oxo-2-naphthalenepropanoic acid in the photocatalytic degradation of pollutants, particularly in the symmetric cleavage of the naphthalene sulfonic acid group in azo dyes. This study highlights the potential environmental applications of beta-oxo-2-naphthalenepropanoic acid in water purification and pollution control (Anitha & Warrier, 2018).

Development of High-Performance Adsorbents

The research conducted by Li et al. (2016) on the development of magnetic reduced graphene oxide functionalized with β-cyclodextrin showcases the application of beta-oxo-2-naphthalenepropanoic acid in creating selective adsorbents for phytohormones. This work contributes to the advancement of analytical methods in the agricultural sector and environmental monitoring (Li et al., 2016).

Enhancement of Material Properties

Mishra et al. (2016) demonstrated the role of beta-oxo-2-naphthalenepropanoic acid in the enhancement of material properties, particularly in the development of polymer composites for electromagnetic interference (EMI) shielding. This research indicates the potential of beta-oxo-2-naphthalenepropanoic acid in improving the performance of materials used in electronic and communication devices (Mishra et al., 2016).

properties

IUPAC Name

3-naphthalen-2-yl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRKIGAZHXSODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431073
Record name Beta-oxo-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beta-oxo-2-naphthalenepropanoic acid

CAS RN

824424-57-9
Record name Beta-oxo-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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